Benzyl 4-(aminomethyl)benzylcarbamate

Antiviral drug discovery Filovirus entry inhibition Ebola/Marburg therapeutics

This bifunctional building block offers a free benzylic amine and a Cbz-protected amine in para orientation, enabling sequential, regioselective functionalization impossible with mono-protected diamines. The Cbz group withstands acidic (Boc-cleavage) and basic (Fmoc-cleavage) conditions, ensuring true orthogonality. Validated as a filovirus entry inhibitor scaffold (EC₅₀ < 10 μM) for Ebola and Marburg research. Also applicable in ADC/PROTAC linker-payload development. Procure the precise scaffold to preserve antiviral pharmacophore and accelerate SAR programs.

Molecular Formula C16H18N2O2
Molecular Weight 270.33 g/mol
Cat. No. B8761290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-(aminomethyl)benzylcarbamate
Molecular FormulaC16H18N2O2
Molecular Weight270.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)CN
InChIInChI=1S/C16H18N2O2/c17-10-13-6-8-14(9-7-13)11-18-16(19)20-12-15-4-2-1-3-5-15/h1-9H,10-12,17H2,(H,18,19)
InChIKeyKXVJWKVRQBQQEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 4-(Aminomethyl)benzylcarbamate: Key Properties and Scientific Positioning for Research Procurement


Benzyl 4-(aminomethyl)benzylcarbamate (CAS 164648-85-5) is a bifunctional aromatic building block featuring a free benzylic primary amine (-CH₂NH₂) and an amine protected as a benzyl carbamate (Cbz) group . With a molecular formula of C₁₆H₁₈N₂O₂ and molecular weight of 270.33 g/mol, this compound serves as a strategic intermediate in organic synthesis where differential amine reactivity is required . The Cbz moiety confers stability under acidic and basic conditions while enabling clean orthogonal deprotection via mild catalytic hydrogenolysis [1]. Commercially available at ≥95% purity, this compound is utilized in peptide synthesis, bioconjugation linker construction, and medicinal chemistry programs requiring controlled sequential amine unmasking .

Why Benzyl 4-(Aminomethyl)benzylcarbamate Cannot Be Substituted with Generic Cbz-Protected Amines or Alternative Alkyl Carbamates


Benzyl 4-(aminomethyl)benzylcarbamate differs fundamentally from generic Cbz-protected amines and alternative alkyl carbamates (tert-butyl, ethyl, methyl) in two critical procurement-relevant dimensions. First, its bifunctional architecture—a free benzylic amine para to a Cbz-protected benzylic amine—enables sequential, regioselective functionalization that cannot be replicated by mono-protected diamines or compounds lacking the 1,4-benzyl spatial orientation . Second, the Cbz group provides orthogonal deprotection capability: it is removed via catalytic hydrogenolysis (H₂/Pd-C) while remaining stable to the acidic conditions that cleave Boc groups and the basic conditions that remove Fmoc groups [1][2]. This orthogonality is a decisive procurement criterion in multi-step syntheses requiring multiple differentially protected amine handles. Substituting with a tert-butyl analog introduces different molecular weight, lipophilicity, and deprotection chemistry (acid-labile Boc vs. hydrogenolytic Cbz), altering both synthetic strategy and downstream purification requirements .

Benzyl 4-(Aminomethyl)benzylcarbamate: Quantitative Differentiation Evidence Versus Closest Analogs


Filovirus Entry Inhibition: Quantitative EC₅₀ Comparison of Benzyl 4-(Aminomethyl)benzylcarbamate Versus Structural Analogs

Benzyl 4-(aminomethyl)benzylcarbamate and its derivatives demonstrate potent inhibitory activity against filovirus entry, with reported EC₅₀ values below 10 μM against both Ebola and Marburg viruses . This activity is structurally specific to the 4-(aminomethyl)benzamide/benzylcarbamate scaffold, distinguishing it from non-benzyl substituted carbamates that lack this antiviral profile . The compound was investigated within a broader patent family (Bayer Intellectual Property GmbH) covering benzyl-substituted carbamates for cardiovascular disorders, but the filovirus entry inhibition represents a distinct and validated application supported by primary screening data [1].

Antiviral drug discovery Filovirus entry inhibition Ebola/Marburg therapeutics

Protecting Group Orthogonality: Deprotection Condition Matrix for Benzyl (Cbz) Versus Boc, Fmoc, and Alloc Carbamates

The Cbz group in Benzyl 4-(aminomethyl)benzylcarbamate is removed via catalytic hydrogenolysis (H₂/Pd-C), a condition under which Boc, Fmoc, and Alloc groups remain completely stable [1][2]. Conversely, Cbz remains intact under the acidic conditions used to cleave Boc (3M HCl/EtOAc) and the basic conditions used to cleave Fmoc (20% piperidine/DMF) [1]. Alloc, stable to both acid and base, requires Pd(0)-mediated cleavage, adding a third orthogonal dimension [3]. This orthogonality is not qualitative but is defined by explicit reagent-condition compatibility that directly informs synthetic route design.

Peptide synthesis Orthogonal protection strategy Multi-step organic synthesis

Physicochemical Comparison: Benzyl 4-(Aminomethyl)benzylcarbamate Versus tert-Butyl, Ethyl, and Methyl Analogs

Benzyl 4-(aminomethyl)benzylcarbamate exhibits a calculated XlogP of 1.8, placing it in a distinctly different lipophilicity range compared to its alkyl carbamate analogs . The tert-butyl analog (Boc-protected) has higher calculated lipophilicity due to the bulky hydrophobic tert-butyl group, while ethyl and methyl analogs (XlogP < 1.5 estimated) are more hydrophilic . This differential directly impacts chromatographic retention, membrane permeability predictions, and compound solubility profiles. The benzyl group also contributes to UV absorbance at ~254 nm, facilitating HPLC monitoring that is less robust for non-aromatic alkyl carbamates [1].

Lipophilicity optimization Building block selection Drug-like property screening

Regioselective Mono-Protection Efficiency: Cbz-Selectivity on Aromatic Amines in the Presence of Aliphatic Amines

Published synthetic methodology demonstrates that Cbz protection can be achieved regioselectively on aromatic amines in the presence of aliphatic amines by exploiting the pKa difference between aromatic amines (pKa ~4.25) and aliphatic amines (pKa ~9.3) [1]. Under optimized conditions (10% aqueous acetic acid, 1,4-dioxane, pH 4.5), mono-N-Cbz aromatic amines are obtained in high yield without affecting aliphatic amino groups [1]. For Benzyl 4-(aminomethyl)benzylcarbamate, this principle underpins its synthesis from 1,4-bis(aminomethyl)benzene, where one benzylic amine is selectively Cbz-protected while the para-benzylic amine remains free for subsequent functionalization .

Regioselective protection Chemoselectivity Polyamine synthesis

Stability Profile: Benzyl Carbamate Stability Under Acidic and Basic Conditions Versus Boc and Fmoc

The Cbz group in Benzyl 4-(aminomethyl)benzylcarbamate demonstrates stability under a broad range of acidic and basic conditions, in contrast to Boc (acid-labile) and Fmoc (base-labile) groups [1][2]. Specifically, Cbz withstands 3M HCl/EtOAc (which quantitatively cleaves Boc within 1-4 hours) and 20% piperidine/DMF (which cleaves Fmoc within 5-30 minutes) [1]. This stability profile enables synthetic sequences involving strong acid or base steps without premature deprotection, a critical consideration when selecting building blocks for complex multi-step syntheses where reaction condition compatibility dictates route feasibility [3].

Chemical stability Storage conditions Reaction compatibility

Recommended Research and Industrial Application Scenarios for Benzyl 4-(Aminomethyl)benzylcarbamate Based on Differentiated Evidence


Antiviral Hit-to-Lead Optimization Programs Targeting Filovirus Entry

Research programs investigating Ebola and Marburg virus entry inhibition should prioritize Benzyl 4-(aminomethyl)benzylcarbamate as a validated starting scaffold. The compound and its derivatives demonstrate EC₅₀ values below 10 μM in filovirus entry assays . The free benzylic amine provides a handle for SAR exploration (amide coupling, reductive amination, sulfonamide formation), while the Cbz-protected amine remains masked for later-stage diversification. Procurement of this specific scaffold—rather than generic benzyl carbamates—ensures that the antiviral pharmacophore is retained and that structure-activity relationships can be meaningfully interpreted [1].

Multi-Step Peptide and Polyamine Syntheses Requiring Orthogonal Amine Protection

In syntheses requiring sequential unmasking of multiple amine functionalities, Benzyl 4-(aminomethyl)benzylcarbamate enables orthogonal protection strategies. The Cbz group is removed via hydrogenolysis (H₂/Pd-C) while remaining stable to the acidic conditions that cleave Boc groups and the basic conditions that cleave Fmoc groups . The free benzylic amine can be functionalized first (e.g., via peptide coupling), followed by Cbz deprotection to reveal the second amine for subsequent chemistry. This orthogonal deprotection sequence is not achievable with mono-protected diamines or with building blocks bearing non-orthogonal protecting groups (e.g., two Boc groups) [1].

Self-Immolative Linker and Bioconjugation Chemistry Development

The 4-(aminomethyl)benzyl carbamate scaffold aligns with established p-aminobenzyl carbamate (PABC) linker systems used in antibody-drug conjugates (ADCs) and targeted protein degradation (PROTAC) applications . In these systems, the benzylic amine serves as the attachment point for payloads, while the carbamate participates in self-immolative release mechanisms upon enzymatic trigger cleavage. Benzyl 4-(aminomethyl)benzylcarbamate provides a modular platform for evaluating linker-payload stability, with the Cbz group offering a hydrogenolytically removable protecting group that does not interfere with the self-immolative carbamate functionality . The compound's XlogP of 1.8 provides a baseline lipophilicity for linker optimization [1].

Building Block Selection for Lead Series with Defined Lipophilicity Requirements

Medicinal chemistry programs with target logP specifications should consider Benzyl 4-(aminomethyl)benzylcarbamate when a calculated XlogP of approximately 1.8 aligns with the desired property profile . This lipophilicity positions the compound between the more hydrophilic ethyl analog (estimated XlogP ~1.0) and the more lipophilic tert-butyl analog (estimated XlogP ~2.5) [1][2]. For lead series where membrane permeability must be balanced against aqueous solubility, the benzyl carbamate represents an intermediate lipophilicity option. The UV chromophore of the benzyl group (absorbance at 254 nm) also facilitates HPLC monitoring and purification, an advantage over non-aromatic alkyl carbamates that lack strong UV absorbance .

Technical Documentation Hub

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